2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine
Beschreibung
Eigenschaften
IUPAC Name |
2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-10-13-8-4-2-1-3-7(8)9-12-5-6-14(9)10/h1-4,11-12H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZHMDRQEJJVNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C3C=CC=CC3=NC2=N)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroimidazo[1,2-c]quinazolin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methyl N-cyano-2-nitrobenzimidate with 2-chloro-ethanamine or 3-chloropropan-1-amine. This reaction proceeds under controlled conditions to yield the desired tricyclic structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
Cyclocondensation Reactions
The synthesis of the imidazo[1,2-c]quinazoline core often involves cyclocondensation strategies. A three-step protocol starting from benzil includes:
-
Formation of imidazole derivatives via reaction of benzil with 2-nitrobenzaldehydes and ammonium acetate .
-
Reduction of nitro groups using Zn/NH₄Cl in methanol/water .
-
Cyclization with carbon disulfide (CS₂) and KOH in ethanol to yield thione derivatives .
Example Reaction Pathway:
$$
\text{Benzil} \xrightarrow[\text{AcOH, reflux}]{\text{NH}_4\text{OAc, 2-nitrobenzaldehyde}} \text{Imidazole intermediate} \xrightarrow[\text{Zn/NH}_4\text{Cl}]{\text{MeOH/H}_2\text{O}} \text{Aniline derivative} \xrightarrow[\text{CS}_2, \text{KOH}]{\text{EtOH, reflux}} \text{Imidazo[1,2-c]quinazoline-5-thione}
$$
Nucleophilic Substitution at C5
The 5-amino group participates in nucleophilic substitution reactions. For example:
-
C(sp²)-N Coupling : Copper-catalyzed cross-coupling with aryl boronic acids introduces diverse aryl groups at the 5-position. Cu-MOF-74 is an effective catalyst for this reaction .
Reaction Conditions:
Table 1: Representative C5-Substituted Derivatives
| Product | R Group | Yield (%) |
|---|---|---|
| 3b | 4-Methylphenyl | 66 |
| 3c | 4-Methoxyphenyl | 66 |
| 3d | 4-Fluorophenyl | 64 |
Acylation and Alkylation
The primary amine undergoes acylation and alkylation to modify bioactivity:
-
Acylation : Treatment with nicotinic acid or substituted acyl chlorides (e.g., acetyl chloride) forms amides. Peptide-coupling reagents like HATU are employed .
-
Alkylation : Reactions with mesyl chloride or benzyl halides introduce alkyl/aryl groups .
Example Reaction:
$$
\text{2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine} \xrightarrow[\text{HATU, DIPEA}]{\text{Nicotinic acid}} \text{Copanlisib (PI3K inhibitor)}
$$
Cross-Coupling Reactions
Transition-metal catalysis enables functionalization at C7/C8 positions:
-
Buchwald-Hartwig Amination : Pd-mediated coupling with aryl halides introduces aminoalkoxy groups .
-
Reductive Cyclization : Fe/HCl systems facilitate the formation of tricyclic derivatives from nitrobenzimidates .
Key Reaction (Fe/HCl System):
$$
\text{Methyl N-cyano-2-nitrobenzimidate} \xrightarrow[\text{Fe, HCl}]{\text{Primary amine}} \text{this compound derivatives (78–95% yield)}
$$
Heterocycle Functionalization
The imidazole ring participates in electrophilic substitution:
-
Electrophilic Halogenation : Bromination or iodination at C2/C3 positions using NBS or I₂ .
-
1,3-Dipolar Cycloaddition : Reactions with DMAD (dimethyl acetylenedicarboxylate) yield fused pyridazine derivatives .
Example:
$$
\text{this compound} + \text{DMAD} \rightarrow \text{Pyridazine-fused product}
$$
Wissenschaftliche Forschungsanwendungen
2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2,3-dihydroimidazo[1,2-c]quinazolin-5-amine involves its dual inhibitory effect on PI3K and HDAC. By inhibiting PI3K, it disrupts the PI3K/AKT signaling pathway, which is essential for cell proliferation and survival. Concurrently, inhibition of HDAC leads to epigenetic modifications that affect gene expression and cellular functions. This dual action makes it a potent anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Properties
The core structure of 2,3-dihydroimidazo[1,2-c]quinazolin-5-amine differentiates it from related heterocycles. For example:
- Imidazo[4,5-g]quinazolines lack the dihydroimidazole ring, resulting in reduced conformational flexibility and altered solubility profiles .
- 5-Methylidene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolines feature an additional methylidene group, which enhances electrophilicity and reactivity in cycloaddition reactions .
Table 1. Key Physicochemical Comparisons
2.2.1. Enzyme Inhibition
- PI3K Inhibition: The derivative 7-methoxy-8-(3-morpholinopropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine (BAY 80-6946) exhibits potent PI3K-α inhibition (IC$_{50}$ = 0.5 nM), surpassing analogues like LY294002 in isoform selectivity .
- HDAC/PI3K Dual Inhibition: Compounds such as 12e (from ) demonstrate dual HDAC1 (IC${50}$ = 12 nM) and PI3K-α (IC${50}$ = 25 nM) activity, a feature absent in non-fused quinazoline derivatives .
Table 2. Enzyme Inhibitory Activity
2.2.2. Antihypertensive and Anticancer Effects
- α1-Adrenoceptor Antagonism: 2,3-Dihydroimidazo[1,2-c]quinazoline derivatives (e.g., compound 20b) reduce blood pressure in hypertensive rats (–33.9% at 1 h), outperforming prazosin in sustained efficacy .
Structure-Activity Relationships (SAR)
- Substituent Position: Ortho-substitution on the phenylpiperazine side chain (e.g., compound 20b) enhances α1-adrenoceptor binding affinity by 5-fold compared to meta- or para-substituted analogues .
- Hybrid Pharmacophores : Incorporation of hydroxamate groups (e.g., in 12e) enables dual HDAC/PI3K inhibition, whereas simple alkylation (e.g., 5-methyl derivatives) limits target engagement .
Table 3. Impact of Substituents on Activity
Limitations and Challenges
- TLR Agonism: Structural analogs like 2,3-dihydroimidazo[1,2-c]quinazoline 27 are inactive as TLR7/8 agonists, highlighting scaffold-specific limitations in immunomodulation .
- Synthetic Complexity : Multi-step synthesis (e.g., copper-catalyzed C–N coupling) limits scalability compared to simpler quinazoline derivatives .
Biologische Aktivität
2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of phosphatidylinositol-3-kinase (PI3K) and its potential applications in cancer therapy. This article explores its biological activity, mechanisms of action, and relevant case studies.
Overview of Biological Activity
The compound exhibits a range of pharmacological effects, primarily targeting the PI3K signaling pathway, which is crucial for cell proliferation, survival, and metabolism. Inhibition of this pathway can be beneficial in treating various hyper-proliferative disorders including cancer.
- PI3K Inhibition : this compound functions as a selective inhibitor of Class I PI3Ks. By inhibiting PI3K activity, it disrupts downstream signaling pathways involving Akt, leading to reduced cell survival and proliferation in cancer cells .
- Cytotoxicity : The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins. This was evidenced by studies reporting IC50 values indicating potent cytotoxic effects against various tumor cell lines .
Case Study 1: Copanlisib
One notable derivative of this compound is Copanlisib, which has been approved for clinical use. It demonstrates a broad spectrum of activity against multiple tumor types and has shown efficacy in both in vitro and in vivo models. Copanlisib's mechanism involves selective inhibition of PI3K isoforms, leading to significant antitumor activity .
| Compound | IC50 (μM) | Target | Activity |
|---|---|---|---|
| This compound | Varies by cell line | PI3K | Induces apoptosis in cancer cells |
| Copanlisib | 0.01 - 0.08 | PI3K | Effective against various cancers |
Case Study 2: TLR Agonism
Research has also explored the immunomodulatory effects of related compounds on Toll-like receptors (TLRs). For instance, analogues have been synthesized that exhibit selectivity for TLR7 and TLR8, with varying degrees of potency. These compounds can induce cytokine production in immune cells, suggesting potential applications in immunotherapy .
Structural Activity Relationship (SAR)
The biological activity of this compound can be influenced significantly by structural modifications. SAR studies have identified key substituents that enhance inhibitory potency against PI3K and improve selectivity towards specific cancer types:
Q & A
Q. What synthetic strategies are optimal for preparing 2,3-dihydroimidazo[1,2-c]quinazolin-5-amine derivatives?
The synthesis of this scaffold often involves cyclocondensation reactions, microwave-assisted catalysis, or multi-step functionalization. For example:
- Microwave-assisted C(sp²)-N coupling : A recyclable Cu-MOF-74 catalyst under microwave irradiation enables efficient synthesis of imidazo[1,2-c]quinazoline derivatives, reducing reaction times and improving yields compared to conventional heating .
- Stepwise functionalization : Key intermediates like 7-methoxy-8-(3-morpholin-4-ylpropoxy) derivatives are synthesized via sequential alkylation, cyclization, and deprotection steps. Reaction conditions (e.g., solvents, catalysts) are critical for regioselectivity .
Q. How can structural characterization of derivatives be validated?
- NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming regiochemistry and substituent orientation. For instance, the ¹H NMR spectrum of 2,3-diphenylimidazo[1,2-c]quinazolin-5-amine in DMSO-d6 reveals distinct aromatic proton splitting patterns and amine proton signals .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weights and fragmentation pathways, particularly for derivatives with complex substituents (e.g., morpholinylpropoxy groups) .
Q. What in vitro assays are suitable for initial biological screening?
- Kinase inhibition assays : Use recombinant PI3K isoforms (α, β, γ, δ) to measure IC50 values. Copanlisib (BAY 80-6946), a derivative of this scaffold, shows IC50 values of 0.5 nM (PI3Kα) and 0.7 nM (PI3Kδ) .
- HDAC inhibition : Fluorometric assays using HDAC1/6 isoforms assess dual-target activity. Hydroxamate-containing derivatives (e.g., compound 12e) exhibit HDAC1 inhibition via zinc chelation .
Advanced Research Questions
Q. How can molecular docking guide the design of dual PI3K/HDAC inhibitors?
- Targeted binding pockets :
- PI3K : The 2,3-dihydroimidazo[1,2-c]quinazoline core occupies the ATP-binding pocket, forming hydrogen bonds with Val882 and hydrophobic interactions with Trp812. Substituents like morpholinylpropoxy groups enhance solubility and selectivity .
- HDAC : Hydroxamate groups chelate the catalytic zinc ion, while alkyl chains extend into the solvent-exposed channel. Docking studies (PDB: 1C3R, 5G2N) reveal that derivatives like 12c mimic vorinostat’s binding mode .
- Software tools : Use Discovery Studio or AutoDock for flexible ligand-receptor simulations, prioritizing compounds with ΔG < -9 kcal/mol .
Q. How can contradictory data in cellular assays be resolved?
Q. What strategies optimize pharmacokinetic properties without compromising potency?
- Prodrug approaches : Mask polar groups (e.g., hydroxamates) with ester or carbamate prodrugs to enhance oral bioavailability.
- Structural modifications : Introduce PEGylated side chains or fluorine atoms to improve metabolic stability. For example, 7-methoxy derivatives show enhanced plasma half-lives in rodent models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
